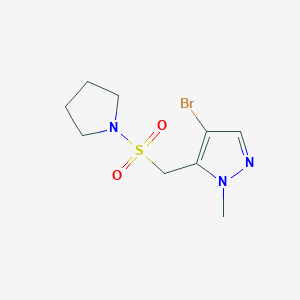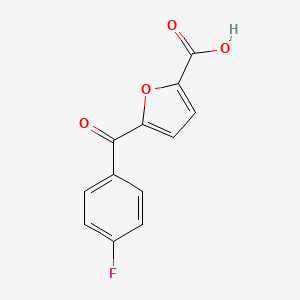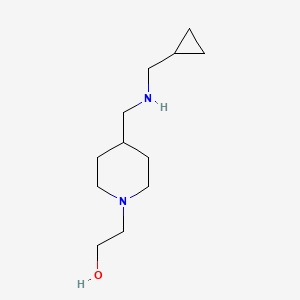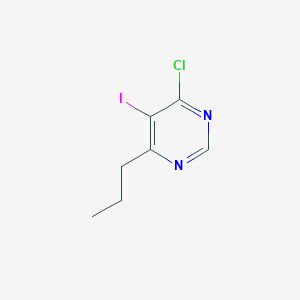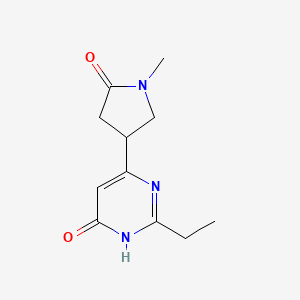
4-(2-Ethyl-6-hydroxypyrimidin-4-yl)-1-methylpyrrolidin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-Ethyl-6-hydroxypyrimidin-4-yl)-1-methylpyrrolidin-2-one is a heterocyclic compound that features a pyrimidine ring fused with a pyrrolidinone structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Ethyl-6-hydroxypyrimidin-4-yl)-1-methylpyrrolidin-2-one typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between an aldehyde and a urea derivative under acidic or basic conditions.
Introduction of the Ethyl Group: The ethyl group can be introduced via an alkylation reaction using ethyl halides in the presence of a base.
Formation of the Pyrrolidinone Ring: The pyrrolidinone ring can be formed through a cyclization reaction involving an amine and a carbonyl compound.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperatures, and pressure conditions to facilitate the reactions.
化学反应分析
Types of Reactions
4-(2-Ethyl-6-hydroxypyrimidin-4-yl)-1-methylpyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The pyrimidine ring can be reduced to form a dihydropyrimidine derivative.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles such as alkyl halides or aryl halides in the presence of a base can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of dihydropyrimidine derivatives.
Substitution: Formation of alkyl or aryl-substituted derivatives.
科学研究应用
4-(2-Ethyl-6-hydroxypyrimidin-4-yl)-1-methylpyrrolidin-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or antiviral properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 4-(2-Ethyl-6-hydroxypyrimidin-4-yl)-1-methylpyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The hydroxyl group and the pyrimidine ring can form hydrogen bonds and π-π interactions with biological macromolecules, influencing their activity. The compound may also inhibit specific enzymes or receptors, leading to its observed biological effects.
相似化合物的比较
Similar Compounds
4-(2-Ethyl-6-hydroxypyrimidin-4-yl)pyrrolidin-2-one: Lacks the methyl group on the pyrrolidinone ring.
4-(2-Ethyl-6-hydroxypyrimidin-4-yl)-1-ethylpyrrolidin-2-one: Contains an ethyl group instead of a methyl group on the pyrrolidinone ring.
Uniqueness
4-(2-Ethyl-6-hydroxypyrimidin-4-yl)-1-methylpyrrolidin-2-one is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both the ethyl and methyl groups can enhance its lipophilicity and ability to interact with biological targets.
属性
分子式 |
C11H15N3O2 |
|---|---|
分子量 |
221.26 g/mol |
IUPAC 名称 |
2-ethyl-4-(1-methyl-5-oxopyrrolidin-3-yl)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C11H15N3O2/c1-3-9-12-8(5-10(15)13-9)7-4-11(16)14(2)6-7/h5,7H,3-4,6H2,1-2H3,(H,12,13,15) |
InChI 键 |
ACAZNXLGKKOUFG-UHFFFAOYSA-N |
规范 SMILES |
CCC1=NC(=CC(=O)N1)C2CC(=O)N(C2)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


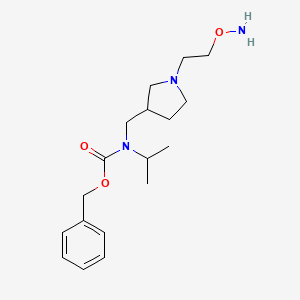
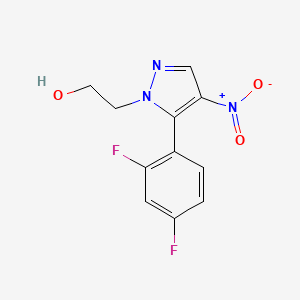
![1-(Benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazole-4-carboxylicacid](/img/structure/B11795774.png)
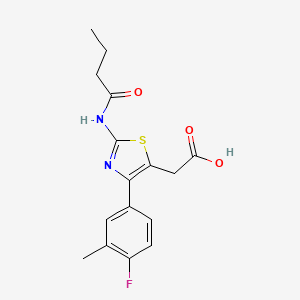
![5-(4-bromophenyl)-2-[(2S)-pyrrolidin-2-yl]-1H-imidazole;dihydrochloride](/img/structure/B11795780.png)
